Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
CAS No.: 874396-97-1
Cat. No.: VC7013178
Molecular Formula: C23H15FN2O6
Molecular Weight: 434.379
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874396-97-1 |
|---|---|
| Molecular Formula | C23H15FN2O6 |
| Molecular Weight | 434.379 |
| IUPAC Name | methyl 4-[7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
| Standard InChI | InChI=1S/C23H15FN2O6/c1-11-9-17(25-32-11)26-19(12-3-5-13(6-4-12)23(29)30-2)18-20(27)15-10-14(24)7-8-16(15)31-21(18)22(26)28/h3-10,19H,1-2H3 |
| Standard InChI Key | FRVLMADIKPWGKC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s architecture comprises three key structural domains: a chromeno-pyrrole scaffold, a 5-methylisoxazole ring, and a para-substituted methyl benzoate group. The chromeno-pyrrole system consists of a fused tetracyclic framework featuring a pyrrolidine ring condensed with a chromene backbone. At position 7 of the chromene moiety, a fluorine atom introduces electronegativity and potential metabolic stability. The isoxazole ring at position 2 of the pyrrolidine contributes nitrogen and oxygen heteroatoms, which may facilitate hydrogen bonding with biological targets . The methyl benzoate group at position 4 enhances lipophilicity, potentially improving membrane permeability.
Synthetic Methodologies
Multicomponent Reaction Strategies
The synthesis of this compound likely employs multicomponent reactions (MCRs), which are favored for constructing complex heterocycles with atom economy. As described in Multicomponent Synthesis: Bioactive Heterocycles, isoxazole derivatives are often synthesized via domino MCRs involving ketones, aldehydes, and hydroxylamine . For this compound, a plausible route involves:
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Formation of the chromeno-pyrrole core: Condensation of a fluorinated chromene precursor with a pyrrolidine diketone under acidic conditions.
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Isoxazole incorporation: Cycloaddition of a nitrile oxide with a methyl-substituted acetylene, followed by regioselective coupling to the pyrrolidine nitrogen .
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Benzoate esterification: Mitsunobu or Steglich esterification of the para-hydroxybenzoic acid intermediate with methanol.
Optimization of reaction parameters is critical. For instance, the cycloaddition step may require catalysis by copper(I) iodide to enhance regioselectivity, while the esterification step could utilize dimethylaminopyridine (DMAP) as a nucleophilic catalyst .
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution patterns on the chromeno-pyrrole core demands precise control over reaction conditions.
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Stereochemistry: The presence of a single stereocenter (as indicated by ChemSpider ) necessitates chiral resolution techniques if enantiomerically pure material is required.
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Yield optimization: Multistep syntheses often suffer from low cumulative yields; telescoping steps or flow chemistry may mitigate this .
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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NMR: Expected signals include a singlet for the methyl group on the isoxazole (δ 2.4 ppm), a doublet for the aromatic fluorine (δ 7.1–7.3 ppm), and multiplets for the chromene protons.
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NMR: Carbonyl resonances at positions 3 and 9 should appear near δ 170–180 ppm, while the isoxazole carbons resonate between δ 95–110 ppm .
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High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC with a C18 column and UV detection at 254 nm is typically used to assess purity, with retention times dependent on mobile phase composition. -
Fourier-Transform Infrared Spectroscopy (FT-IR):
Key absorptions include C=O stretches (~1680 cm), C-F stretches (~1220 cm), and ester C-O stretches (~1250 cm).
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry would show a molecular ion peak at m/z 434.1 ([M+H]), with fragmentation patterns revealing loss of the methyl benzoate group (m/z 351.0) and subsequent breakdown of the chromeno-pyrrole core .
Hypothetical Biological Activities and Applications
While specific pharmacological data for this compound remains undisclosed, its structural analogs offer insights into potential applications:
Kinase Inhibition
Isoxazole-containing compounds, such as COX-2 inhibitors, often target ATP-binding sites in kinases. The 5-methylisoxazole moiety may interact with hydrophobic pockets, while the chromeno-pyrrole system could stabilize protein-ligand interactions via π-π stacking .
Anti-Inflammatory Activity
Fluorinated chromene derivatives exhibit COX-2 selectivity, reducing prostaglandin synthesis. The fluorine atom at position 7 may enhance binding affinity and metabolic stability compared to non-fluorinated analogs.
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